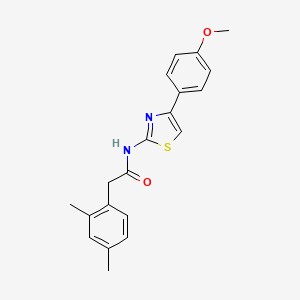
2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, also known as DMPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPTA is a thiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of acetamide derivatives, including compounds structurally similar to "2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide", has been a subject of considerable interest in the field of organic chemistry. These compounds are synthesized through various chemical reactions involving intermediate compounds such as 2-chloro-N-(thiazol-2-yl)acetamide compounds and 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives. The structural confirmation of these compounds is typically achieved through IR, 1H NMR, and mass spectra, along with elemental analysis. Such studies are crucial for the development of novel chemical entities with potential applications in medicinal chemistry and other areas of research (Duran & Demirayak, 2012).
Anticancer Activities
The anticancer activities of acetamide derivatives have been extensively studied. For instance, derivatives synthesized by reacting imidazole-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds have been investigated for their anticancer potential. These studies involve testing against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. Certain compounds have shown reasonable anticancer activity against melanoma-type cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Duran & Demirayak, 2012).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-5-16(14(2)10-13)11-19(23)22-20-21-18(12-25-20)15-6-8-17(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMYVYXOIPKRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

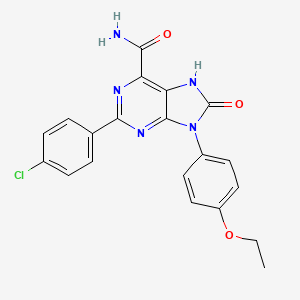
![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)
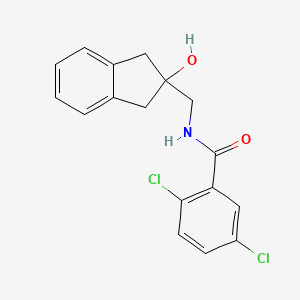
![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)
![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
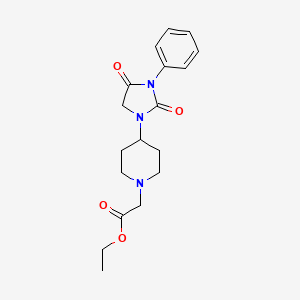
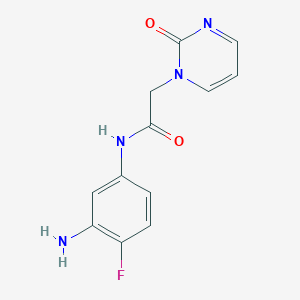
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)
![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)